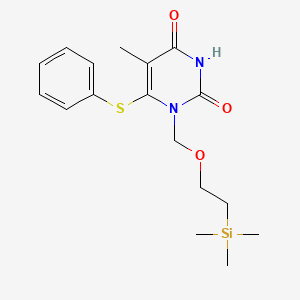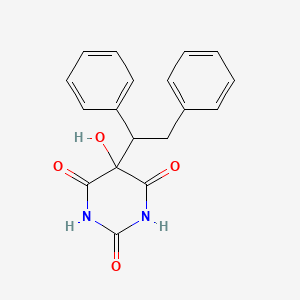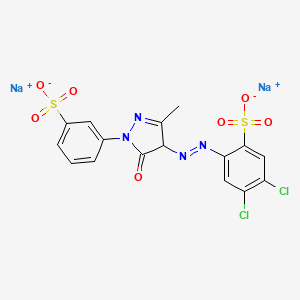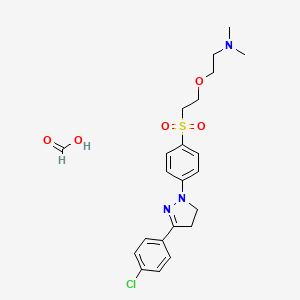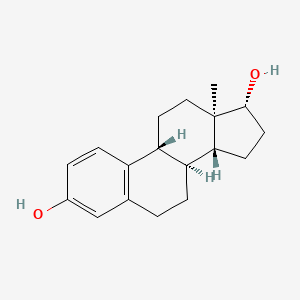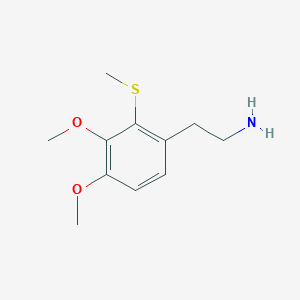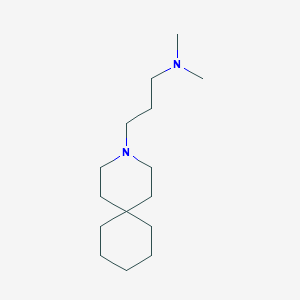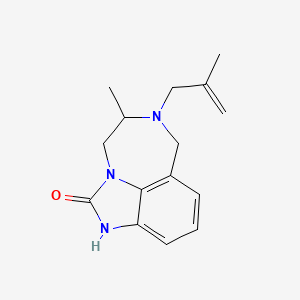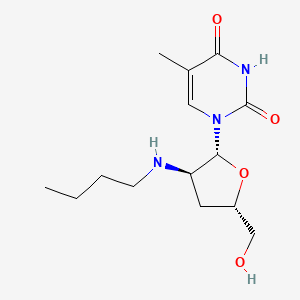
L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester: is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a leucine residue, a chloroethyl group, and a nitrosocarbamoyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester typically involves multiple steps. The process begins with the protection of the amino group of L-leucine, followed by the introduction of the chloroethyl group through a nucleophilic substitution reaction. The nitrosocarbamoyl group is then introduced via a reaction with nitrosyl chloride. Finally, the methyl ester is formed through esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the nitrosocarbamoyl group, potentially converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the chloroethyl group.
Reduction: Amines derived from the reduction of the nitrosocarbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies related to protein modification and enzyme interactions.
Medicine:
- Explored for its potential as a chemotherapeutic agent due to its unique structure.
- Studied for its effects on cellular processes and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical products.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. The nitrosocarbamoyl group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
L-Leucine, N-(N-((2-chloroethyl)carbamoyl)-L-alanyl)-, methyl ester: Similar structure but lacks the nitroso group.
L-Leucine, N-(N-((2-bromoethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester: Similar structure but with a bromoethyl group instead of chloroethyl.
Uniqueness:
- The presence of the nitrosocarbamoyl group in L-Leucine, N-(N-((2-chloroethyl)nitrosocarbamoyl)-L-alanyl)-, methyl ester distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
102586-02-7 |
|---|---|
Molekularformel |
C13H23ClN4O5 |
Molekulargewicht |
350.80 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H23ClN4O5/c1-8(2)7-10(12(20)23-4)16-11(19)9(3)15-13(21)18(17-22)6-5-14/h8-10H,5-7H2,1-4H3,(H,15,21)(H,16,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
UWECZTKGCOXBOF-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


